Cas no 845781-14-8 (Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-)

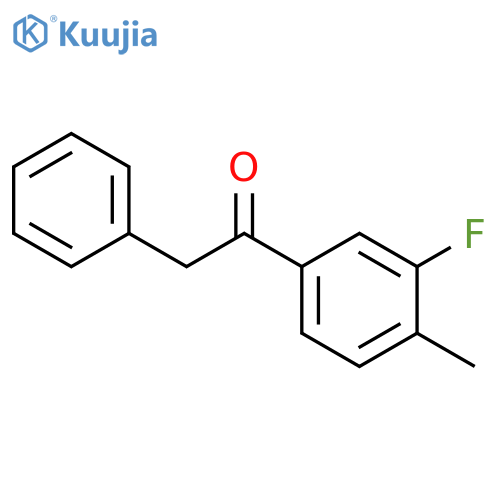

845781-14-8 structure

商品名:Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-

CAS番号:845781-14-8

MF:C15H13FO

メガワット:228.261527776718

MDL:MFCD06201629

CID:5232594

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-

-

- MDL: MFCD06201629

- インチ: 1S/C15H13FO/c1-11-7-8-13(10-14(11)16)15(17)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

- InChIKey: WBKFTGLMOVAQCB-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC=C(C)C(F)=C1)CC1=CC=CC=C1

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB167093-1g |

3'-Fluoro-4'-methyl-2-phenylacetophenone, 97%; . |

845781-14-8 | 97% | 1g |

€1285.20 | 2025-03-19 | |

| abcr | AB167093-1 g |

3'-Fluoro-4'-methyl-2-phenylacetophenone, 97%; . |

845781-14-8 | 97% | 1 g |

€1,338.30 | 2023-07-20 |

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl- 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

845781-14-8 (Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:845781-14-8)Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-

清らかである:99%

はかる:1g

価格 ($):793.0